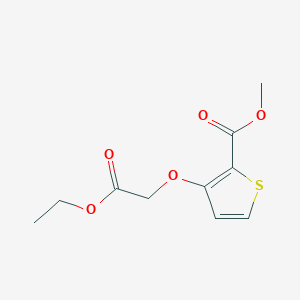

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

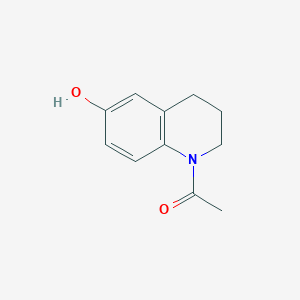

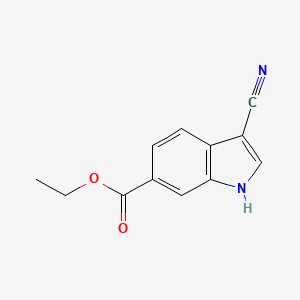

“Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H12O5S . It has an average mass of 244.264 Da . This compound is related to thiophenes, which are essential heterocyclic compounds that show a variety of properties and applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well documented in the available literature. The melting point, boiling point, density, and refractive index of the compound are not available .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Cyclization Mechanisms and New Pathways : Research demonstrates the utility of thiophene derivatives in cyclization reactions to produce novel compounds such as [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanism and relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

- Alkenylation of Substituted Thiophene-2-Carboxylic Acids : The regioselective C3-alkenylation of thiophene-2-carboxylic acids through rhodium/silver-catalyzed oxidative coupling with alkenes highlights a method for functionalizing thiophene derivatives without decarboxylation, showing broad substrate applicability including brominated thiophenecarboxylic acids and furan-2-carboxylic acids (Iitsuka et al., 2013).

Material Science and Polymer Applications

- Electrochemical Synthesis of Polythiophenes : Thiophene derivatives substituted at the 3-position with electron-donor groups like methyl or methoxy have been shown to form polymeric films upon electrochemical oxidation, leading to the synthesis of conductive polymers with potential applications in electronics and optoelectronics (Dian, Barbey, & Decroix, 1986).

- Polymer Crystallinity and Water Uptake : A study on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) explored the relationship between polymer crystallinity and water uptake, revealing that water significantly affects the electronic connectivity and mobility in solution, which is crucial for the design of organic electrochemical transistors (OECTs) (Flagg et al., 2019).

Pharmacology and Biomedical Applications

- Anti-proliferative Activity : Certain thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, suggesting their potential as novel tumor-selective compounds. This includes derivatives with specific alkyl chains showing significant activity against various tumor cell lines (Thomas et al., 2017).

Environmental and Recovery Applications

- Acetic Acid Recovery : The recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate for pharmaceuticals and herbicides, is highlighted. This study provides insights into the challenges and solutions for recovering acetic acid from complex effluents (Wang Tian-gui, 2006).

Propriétés

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVOGNVDLGQZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)

![(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2727904.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)